![molecular formula C12H7NO5S B12573380 2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 596810-90-1](/img/structure/B12573380.png)
2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of an isoindole core and a dioxooxolan moiety, connected via a sulfanyl linkage. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. One common method includes the reaction of isoindole derivatives with dioxooxolan compounds under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is used in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism of action of 2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione include:
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Known for its antimicrobial properties.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Studied for its antimicrobial activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
596810-90-1 |
|---|---|
分子式 |
C12H7NO5S |
分子量 |
277.25 g/mol |
IUPAC名 |
2-(2,4-dioxooxolan-3-yl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO5S/c14-8-5-18-12(17)9(8)19-13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,9H,5H2 |
InChIキー |
VIMRUYXFCLDRFO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C(C(=O)O1)SN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


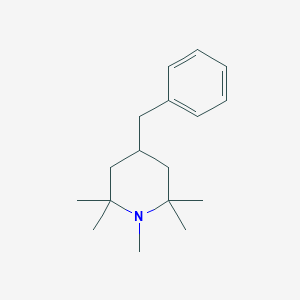

![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
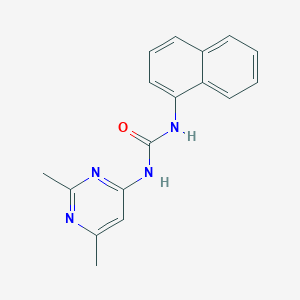
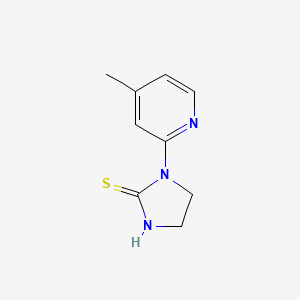
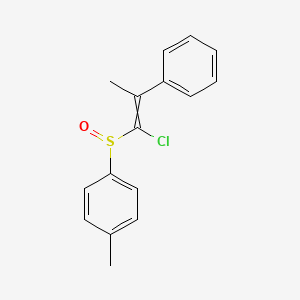
![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)
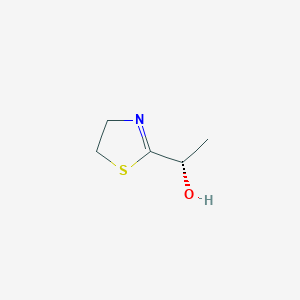
![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)

![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
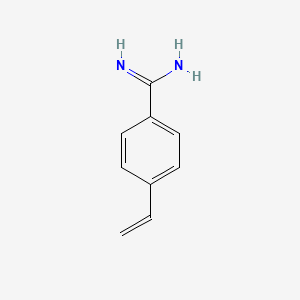
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
